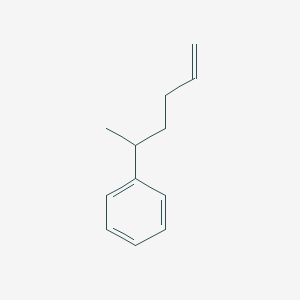

5-Phenyl-1-hexene

Description

Contextualization of Alkenylbenzene Derivatives in Contemporary Organic Chemistry

Alkenylbenzenes are a class of organic compounds characterized by a phenyl group attached to an alkene chain. Their dual functionality, comprising an aromatic ring and a reactive carbon-carbon double bond, makes them highly valuable in organic synthesis. The phenyl group influences the reactivity of the alkene, and conversely, the alkenyl chain can be tailored to modulate the properties of the aromatic core. This symbiotic relationship allows for a diverse range of chemical transformations, making alkenylbenzenes sought-after precursors for pharmaceuticals, agrochemicals, and advanced materials.

In modern organic chemistry, the emphasis is on developing efficient and selective synthetic methodologies. Alkenylbenzenes are ideal substrates for a variety of catalytic processes, including hydrogenation, oxidation, and carbon-carbon bond-forming reactions. Their ability to participate in reactions such as polymerization and cycloadditions further underscores their importance.

Significance of 5-Phenyl-1-hexene in Chemical Research and Synthesis

This compound, also known by its synonym 6-phenyl-1-hexene (B73116), is a prominent member of the alkenylbenzene family. Its structure, featuring a terminal double bond and a phenyl group separated by a flexible four-carbon chain, imparts unique reactivity that is harnessed in several areas of chemical research.

One of the most notable applications of this compound is in polymer chemistry, where it serves as a monomer or a co-monomer. The presence of the phenyl group allows for the tuning of the resulting polymer's properties, such as thermal stability and mechanical strength.

Furthermore, the terminal alkene in this compound is a versatile functional handle for a multitude of chemical transformations. It readily participates in cycloaddition reactions, most notably the Diels-Alder reaction, to generate complex cyclic structures. This reactivity is crucial for the synthesis of functionalized norbornene monomers, which are subsequently used to produce specialty polymers with tailored characteristics.

Below are some of the key physical and chemical properties of this compound:

| Property | Value |

| CAS Number | 1588-44-9 |

| Molecular Formula | C12H16 |

| Molecular Weight | 160.26 g/mol |

| Boiling Point | 216 °C |

| Density | 0.8839 g/cm³ |

| Refractive Index | 1.5033 |

Overview of Advanced Research Domains Pertinent to this compound

The utility of this compound extends into several advanced research domains, driving innovation in materials science and catalysis.

Functional Polymer Synthesis: Research is actively focused on utilizing this compound to create polymers with specific functionalities. For instance, its reaction with dicyclopentadiene via the Diels-Alder reaction produces butylphenyl-functionalized norbornene. This monomer can then be polymerized to yield materials with controlled properties, such as high thermal stability and specific refractive indices, making them suitable for applications in electronics and optics.

Catalysis: this compound serves as a model substrate in the development and study of new catalytic reactions. Its terminal alkene is a target for various catalytic transformations, including:

Asymmetric Catalysis: The development of chiral catalysts for the enantioselective functionalization of the double bond in this compound is a key area of research. Such reactions are fundamental for the synthesis of optically active compounds, which are crucial in the pharmaceutical industry.

Catalytic Hydrogenation: The selective hydrogenation of the double bond in the presence of the aromatic ring is another area of catalytic research. This reaction is important for producing saturated phenylalkanes, which have applications as specialty chemicals and lubricant additives. researchgate.net The hydrogenation of 1-hexene (B165129), a related alkene, is often studied to understand the fundamental aspects of this process over various metal catalysts. osti.gov

Advanced Materials Science: The incorporation of the phenyl group from this compound into polymer backbones can lead to materials with unique photophysical or electronic properties. Research in this area explores the potential of such materials in applications like organic light-emitting diodes (OLEDs) and sensors.

Detailed Research Findings

A significant body of research highlights the utility of this compound in specific chemical transformations.

One prominent example is the Diels-Alder reaction between this compound and cyclopentadiene (generated in situ from the retro-Diels-Alder reaction of dicyclopentadiene). This reaction is a key step in the synthesis of butylphenyl-functionalized norbornene. A study detailing this synthesis reported the reaction of dicyclopentadiene (0.35 mol) with 6-phenyl-1-hexene (0.71 mol) in a stainless steel autoclave. orgsyn.org The mixture was heated to 240 °C for twelve hours, yielding the desired product. orgsyn.org

The resulting functionalized norbornene can then be subjected to ring-opening metathesis polymerization (ROMP) or vinyl addition polymerization to produce polymers with a high degree of architectural control.

Spectroscopic Data of this compound

The structure of this compound is confirmed through various spectroscopic techniques. Below is a summary of typical spectral data.

| Spectroscopy | Characteristic Peaks |

| ¹H NMR (CDCl₃) | δ ~7.3-7.1 ppm (m, 5H, Ar-H), ~5.8 ppm (m, 1H, -CH=), ~5.0 ppm (m, 2H, =CH₂), ~2.6 ppm (t, 2H, Ar-CH₂-), ~2.1 ppm (q, 2H, -CH₂-CH=), ~1.7-1.4 ppm (m, 4H, -CH₂-CH₂-) |

| ¹³C NMR (CDCl₃) | δ ~142.7, 138.9, 128.4, 128.3, 125.7, 114.5, 35.9, 33.6, 31.2, 28.9 |

| FTIR | ~3075 cm⁻¹ (C-H stretch, aromatic), ~2925 cm⁻¹ (C-H stretch, aliphatic), ~1640 cm⁻¹ (C=C stretch, alkene), ~1495, 1450 cm⁻¹ (C=C stretch, aromatic) |

Structure

3D Structure

Properties

IUPAC Name |

hex-5-en-2-ylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16/c1-3-4-8-11(2)12-9-6-5-7-10-12/h3,5-7,9-11H,1,4,8H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWWLPMZYNVWOHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40312179 | |

| Record name | 5-PHENYL-1-HEXENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40312179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30134-52-2 | |

| Record name | NSC251009 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251009 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-PHENYL-1-HEXENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40312179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Phenyl 1 Hexene and Analogues

Retrosynthetic Disconnections and Strategic Approaches to 5-Phenyl-1-hexene

Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down the target molecule into simpler, commercially available starting materials. For this compound, several logical disconnections can be envisioned, each suggesting a different synthetic strategy.

One primary disconnection is at the C4-C5 bond, separating the phenyl group and a portion of the alkyl chain from the vinyl group. This suggests a coupling reaction between a phenyl-containing fragment and a C6 fragment already possessing the terminal double bond. Another key disconnection can be made at the C5-phenyl bond, pointing towards the attachment of a hexenyl chain to a phenyl ring. Furthermore, the double bond itself can be considered a result of an elimination reaction, suggesting an alcohol precursor.

These disconnections lead to the formulation of the following strategic approaches:

Transition Metal-Catalyzed Cross-Coupling Reactions: Forming the C-C bond between an appropriate phenyl derivative and a hexenyl derivative.

Olefin Metathesis: Constructing the carbon-carbon double bond through the reaction of simpler alkenes.

Grignard-Type or Organolithium Reagent-Mediated Transformations: Utilizing the nucleophilic character of organometallic reagents to form a key C-C bond.

Dehydration of Alcohol Precursors: Introducing the double bond through the elimination of water from a suitable alcohol.

These strategies are elaborated in the subsequent sections, providing a comprehensive overview of the synthetic arsenal available for the preparation of this compound.

Direct Synthetic Pathways

Direct synthetic pathways focus on the construction of the carbon skeleton of this compound through the formation of key carbon-carbon bonds.

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, offering efficient methods for the formation of carbon-carbon bonds. Several named reactions can be adapted for the synthesis of this compound.

Suzuki Coupling: This reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. A potential route to this compound would involve the reaction of a phenylboronic acid with a 5-halo-1-hexene.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent and an organohalide in the presence of a nickel or palladium catalyst. For the synthesis of this compound, phenylzinc chloride could be coupled with 5-bromo-1-hexene.

Stille Coupling: This reaction employs an organotin reagent and an organohalide, catalyzed by palladium. The synthesis could proceed via the reaction of a phenylstannane with 5-iodo-1-hexene.

Heck Coupling: The Heck reaction involves the coupling of an unsaturated halide with an alkene. While not a direct route to this compound in its classic form, variations could potentially be employed.

These reactions offer a high degree of functional group tolerance and are often characterized by high yields and stereoselectivity.

Table 1: Overview of Transition Metal-Catalyzed Cross-Coupling Reactions for this compound Synthesis

| Reaction Name | Phenyl-containing Reactant | Hexenyl Reactant | Catalyst/Reagents |

|---|---|---|---|

| Suzuki Coupling | Phenylboronic acid | 5-Bromo-1-hexene | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) |

| Negishi Coupling | Phenylzinc chloride | 5-Bromo-1-hexene | Pd(PPh₃)₄ or Ni(acac)₂ |

| Stille Coupling | Phenyltrimethylstannane | 5-Iodo-1-hexene | Pd(PPh₃)₄ |

Olefin metathesis is a powerful reaction that allows for the redistribution of alkene fragments, catalyzed by transition metal complexes, most notably those based on ruthenium or molybdenum. Cross-metathesis, an intermolecular variant of this reaction, can be a viable route to this compound.

A plausible approach involves the cross-metathesis of styrene (B11656) with 1-pentene (B89616). In this reaction, the double bonds of the two starting materials are cleaved and reformed to generate the desired product, this compound, and ethylene (B1197577) as a volatile byproduct, which helps to drive the reaction to completion. The choice of catalyst is crucial for achieving high selectivity and yield.

Table 2: Olefin Metathesis Approach to this compound

| Reactant 1 | Reactant 2 | Catalyst | Byproduct |

|---|

Grignard and organolithium reagents are potent nucleophiles widely used for the formation of carbon-carbon bonds. A straightforward synthesis of this compound can be achieved by reacting a phenyl-containing Grignard or organolithium reagent with a suitable electrophilic hexenyl derivative.

For instance, the reaction of phenylmagnesium bromide with 5-bromo-1-hexene would lead to the formation of this compound. Anhydrous conditions are crucial for the success of these reactions, as Grignard and organolithium reagents are highly reactive towards protic solvents.

Table 3: Grignard Reagent-Mediated Synthesis of this compound

| Organometallic Reagent | Electrophilic Substrate | Solvent |

|---|

Indirect Synthetic Routes through Functional Group Interconversions

Indirect routes involve the initial construction of a precursor molecule, which is then converted to this compound through one or more functional group interconversion steps.

The dehydration of an alcohol is a classic method for the synthesis of alkenes. This reaction is typically acid-catalyzed and proceeds via an elimination mechanism. To synthesize this compound via this route, a suitable alcohol precursor is required, such as 5-phenyl-2-hexanol.

The acid-catalyzed dehydration of 5-phenyl-2-hexanol can potentially lead to a mixture of isomeric alkenes, including this compound and 5-phenyl-2-hexene. The regioselectivity of the elimination (Zaitsev vs. Hofmann) can be influenced by the choice of dehydrating agent and reaction conditions. Strong, non-nucleophilic acids and high temperatures generally favor the formation of the more substituted alkene (Zaitsev's rule), while bulkier bases or specific reagents can favor the terminal alkene (Hofmann elimination). Careful optimization of the reaction conditions is therefore necessary to maximize the yield of the desired this compound.

Table 4: Dehydration of 5-Phenyl-2-hexanol

| Alcohol Precursor | Reagent/Catalyst | Potential Products |

|---|

Elimination Reactions from Halogenated Precursors

The synthesis of this compound can be effectively achieved through the dehydrohalogenation of a suitable halogenated precursor, a classic and versatile method for alkene formation. This process involves the removal of a hydrogen halide (HX) from an alkyl halide, leading to the formation of a carbon-carbon double bond. The reaction is typically facilitated by a base, and the choice of this base, along with the solvent and reaction conditions, is paramount in determining the yield and selectivity of the desired product.

A common precursor for the synthesis of this compound is a 1-halo-5-phenylhexane, such as 1-bromo-5-phenylhexane. When this substrate is treated with a strong, sterically hindered base, the terminal alkene, this compound, is preferentially formed. This is a result of the Hofmann elimination pathway, where the bulky base abstracts a proton from the less sterically hindered terminal carbon. chemistrysteps.com

The mechanism for this reaction is typically a concerted E2 (bimolecular elimination) process. In this mechanism, the base removes a proton from a carbon adjacent (β-position) to the carbon bearing the halogen (α-position), while the halide ion simultaneously departs. The rate of the E2 reaction is dependent on the concentration of both the alkyl halide and the base.

Table 2.3.2.1: Examples of Elimination Reactions for the Synthesis of Terminal Alkenes

| Precursor | Base | Solvent | Product | Yield (%) | Reference |

| 1-Bromohexane | Potassium tert-butoxide | tert-Butanol | 1-Hexene (B165129) | ~70-80% | General textbook knowledge |

| 1-Chloro-2-phenylethane | Potassium tert-butoxide | DMSO | Styrene | High | General textbook knowledge |

| 1-Bromo-5-phenylhexane | Potassium tert-butoxide | THF | This compound | Not specified | Hypothetical based on principles |

Regioselectivity and Stereoselectivity in this compound Synthesis

Regioselectivity:

In the synthesis of this compound via elimination reactions, regioselectivity is a critical factor. The dehydrohalogenation of a precursor like 1-halo-5-phenylhexane can potentially yield two different constitutional isomers: this compound (the Hofmann product) and 5-phenyl-2-hexene (the Zaitsev product). The formation of the desired terminal alkene is governed by the principles of Hofmann's rule, which is favored by the use of sterically bulky bases. chemistrysteps.com

Bases such as potassium tert-butoxide (KOtBu) or triethylamine (NEt3) are large and encounter steric hindrance when attempting to abstract a proton from a more substituted internal carbon. mnstate.edu Consequently, they preferentially remove a proton from the more accessible, less substituted terminal carbon, leading to the formation of the less thermodynamically stable but kinetically favored this compound. chemistrysteps.comorgosolver.com In contrast, smaller, unhindered bases like sodium ethoxide or sodium hydroxide would favor the formation of the more substituted and thermodynamically more stable 5-phenyl-2-hexene, following Zaitsev's rule. chemistrysteps.com

Table 2.4.1: Influence of Base on the Regioselectivity of Elimination Reactions

| Substrate | Base | Major Product | Minor Product | Rationale |

| 2-Bromopentane | Potassium tert-butoxide | 1-Pentene (Hofmann) | 2-Pentene (Zaitsev) | Steric hindrance of the bulky base favors abstraction of the terminal proton. |

| 2-Bromopentane | Sodium ethoxide | 2-Pentene (Zaitsev) | 1-Pentene (Hofmann) | The smaller base can access the internal proton, leading to the more stable alkene. |

| 1-Bromo-5-phenylhexane | Potassium tert-butoxide | This compound (Hofmann) | 5-Phenyl-2-hexene (Zaitsev) | Expected outcome based on steric hindrance principles. |

Stereoselectivity:

For the synthesis of this compound, which is a terminal alkene, stereoselectivity concerning E/Z isomerism is not a factor as the double bond is at the end of the carbon chain. However, if the precursor molecule were chiral, the stereochemistry of the starting material could potentially influence the reaction pathway, although this is less of a concern for achieving the desired product in this specific case. In general, E2 reactions are stereospecific and require an anti-periplanar arrangement of the proton being abstracted and the leaving group. youtube.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. Key areas of focus include the use of safer solvents, the development of catalytic methods, and improving atom economy.

Catalytic Approaches: A significant advancement in green chemistry is the move from stoichiometric reagents to catalytic ones. In the context of dehydrohalogenation, the use of a catalytic amount of a strong base or the development of a catalytic system that can facilitate the elimination reaction would be a substantial improvement over the use of stoichiometric amounts of strong bases, which generate significant waste.

Safer Solvents and Conditions: Traditional elimination reactions often employ volatile organic solvents. Green chemistry encourages the use of more benign alternatives. One promising approach is the use of phase-transfer catalysis (PTC). PTC can facilitate the reaction between reactants in different phases (e.g., an aqueous phase containing the base and an organic phase with the alkyl halide). This can enable the use of water as a solvent, reducing the reliance on volatile organic compounds. Quaternary ammonium salts are commonly used as phase-transfer catalysts.

Atom Economy: While elimination reactions are effective, they inherently have a lower atom economy than addition or rearrangement reactions because they produce a stoichiometric byproduct (a salt). While challenging to overcome for this specific type of reaction, research into alternative synthetic routes that maximize the incorporation of all reactant atoms into the final product is a long-term goal of green chemistry.

Table 2.5.1: Application of Green Chemistry Principles to Alkene Synthesis

| Green Chemistry Principle | Traditional Approach | Greener Alternative | Benefit |

| Catalysis | Stoichiometric strong base (e.g., KOtBu) | Development of a catalytic dehydrohalogenation system. | Reduced waste, milder reaction conditions. |

| Safer Solvents | Volatile organic solvents (e.g., THF, DMSO) | Water with a phase-transfer catalyst. | Reduced use of hazardous solvents, improved safety. |

| Energy Efficiency | High temperatures often required. | Microwave-assisted synthesis or highly active catalysts that function at lower temperatures. | Reduced energy consumption. |

Advanced Spectroscopic and Characterization Techniques in 5 Phenyl 1 Hexene Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations between nuclei, a complete structural map of 5-phenyl-1-hexene can be constructed.

Proton (¹H) NMR Chemical Shift and Coupling Analysis

Proton NMR spectroscopy of this compound would reveal distinct signals for each unique proton environment in the molecule. The chemical shift of a proton is influenced by its local electronic environment. Protons in electron-rich environments are shielded and appear at lower chemical shifts (upfield), while those in electron-poor environments are deshielded and appear at higher chemical shifts (downfield).

The expected ¹H NMR signals for this compound are detailed in the table below. The phenyl protons are expected to appear in the aromatic region (around 7.1-7.3 ppm) as a complex multiplet due to coupling between the ortho, meta, and para protons. The vinylic protons of the double bond will also have characteristic chemical shifts, with the internal proton being further downfield than the terminal protons. The aliphatic protons will appear at lower chemical shifts, with their exact positions influenced by their proximity to the phenyl group and the double bond.

The splitting pattern of each signal, known as multiplicity, is determined by the number of neighboring protons and is described by the n+1 rule. This spin-spin coupling provides valuable information about the connectivity of the protons. For example, the signal for the proton at C5 would be split by its neighbors on C4 and C6, resulting in a complex multiplet.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |

| H1 (a, b) | 4.9 - 5.1 | ddt | J(H1a-H2) ≈ 10.2 (cis), J(H1b-H2) ≈ 17.1 (trans), J(H1a,b-H3) ≈ 1.5 |

| H2 | 5.7 - 5.9 | ddt | J(H2-H1b) ≈ 17.1 (trans), J(H2-H1a) ≈ 10.2 (cis), J(H2-H3) ≈ 6.7 |

| H3 | 2.0 - 2.2 | m | |

| H4 | 1.6 - 1.8 | m | |

| H5 | 2.5 - 2.7 | m | |

| H6 (a, b) | 1.2 - 1.4 | d | J(H6-H5) ≈ 7.0 |

| Phenyl H (ortho) | 7.2 - 7.3 | m | |

| Phenyl H (meta) | 7.1 - 7.2 | m | |

| Phenyl H (para) | 7.0 - 7.1 | m |

Note: Predicted values are based on empirical data for similar structural motifs and may vary from experimental values.

Carbon-13 (¹³C) NMR Structural Elucidation and Spectral Assignments

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon signals are indicative of their hybridization and chemical environment.

The aromatic carbons of the phenyl group are expected to resonate in the downfield region of the spectrum (around 125-148 ppm). The sp² hybridized carbons of the double bond will also appear in this region, typically between 114 and 140 ppm. The sp³ hybridized aliphatic carbons will be found in the upfield region of the spectrum. The specific assignments can be confirmed using techniques like Distortionless Enhancement by Polarization Transfer (DEPT), which can distinguish between CH, CH₂, and CH₃ groups.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 | ~114 |

| C2 | ~139 |

| C3 | ~34 |

| C4 | ~31 |

| C5 | ~45 |

| C6 | ~22 |

| Phenyl C (ipso) | ~148 |

| Phenyl C (ortho) | ~128 |

| Phenyl C (meta) | ~128 |

| Phenyl C (para) | ~126 |

Note: Predicted values are based on empirical data for similar structural motifs and may vary from experimental values.

Two-Dimensional NMR Correlational Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule, which is essential for the complete structural assignment of this compound.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. In the COSY spectrum of this compound, cross-peaks would be observed between H1 and H2, H2 and H3, H3 and H4, H4 and H5, and H5 and H6. This would confirm the sequence of the aliphatic chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon it is attached to. This allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. For instance, correlations would be expected between the benzylic protons (on C5) and the aromatic carbons, as well as between the olefinic protons and the adjacent aliphatic carbons.

In Situ NMR for Reaction Monitoring

In situ NMR spectroscopy is a valuable technique for studying chemical reactions as they occur in the NMR tube. This method allows for the real-time monitoring of the concentrations of reactants, intermediates, and products, providing crucial insights into reaction kinetics and mechanisms. For reactions involving this compound, such as polymerization or functionalization of the double bond, in situ NMR could be used to track the disappearance of the starting material signals and the appearance of new signals corresponding to the products. This would enable the determination of reaction rates and the identification of any transient intermediates.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Fourier Transform Infrared (FT-IR) Spectroscopic Analysis

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. The presence of the carbon-carbon double bond would be indicated by a C=C stretching vibration around 1640 cm⁻¹. The sp² C-H stretching vibrations of the vinyl and aromatic groups would appear above 3000 cm⁻¹, while the sp³ C-H stretching of the aliphatic chain would be observed just below 3000 cm⁻¹. The aromatic ring would also give rise to characteristic C=C stretching bands in the 1600-1450 cm⁻¹ region and C-H out-of-plane bending bands in the fingerprint region, which can provide information about the substitution pattern of the ring.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Vinylic C-H Stretch | 3080 - 3010 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Strong |

| C=C Stretch (alkene) | ~1640 | Medium to Weak |

| C=C Stretch (aromatic) | ~1600, 1580, 1500, 1450 | Medium to Weak |

| C-H Bend (alkene out-of-plane) | ~990, 910 | Strong |

| C-H Bend (aromatic out-of-plane) | ~750, 700 | Strong |

Note: Predicted values are based on typical frequency ranges for the respective functional groups.

Raman Spectroscopic Characterization

The Raman spectrum of this compound is characterized by a series of distinct peaks that correspond to the vibrations of its constituent parts: the phenyl group, the aliphatic chain, and the terminal vinyl group.

Key vibrational modes for this compound include:

Phenyl Group Vibrations: The aromatic ring exhibits several characteristic Raman bands. The most intense is typically the ring breathing mode, which appears around 1000 cm⁻¹. Other significant peaks include the C-H in-plane bending (~1030 cm⁻¹), and C=C stretching vibrations within the ring, which give rise to bands in the 1580-1610 cm⁻¹ region. researchgate.net

Vinyl Group Vibrations: The terminal double bond (C=C) shows a characteristic stretching vibration, which is typically observed in the range of 1640-1650 cm⁻¹. The =C-H stretching of the vinyl group is expected above 3000 cm⁻¹.

Aliphatic Chain Vibrations: The -(CH₂)₄- chain produces signals corresponding to C-H stretching (symmetric and asymmetric) in the 2800-3000 cm⁻¹ region, as well as CH₂ bending (scissoring) vibrations around 1450 cm⁻¹.

The following table summarizes the expected characteristic Raman shifts for the primary functional groups present in this compound.

Table 1: Predicted Characteristic Raman Shifts for this compound

| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) |

|---|---|---|

| Ring Breathing | Phenyl | ~1000 |

| C-H In-Plane Bending | Phenyl | ~1030 |

| C=C Aromatic Stretch | Phenyl | 1580 - 1610 |

| C=C Alkene Stretch | Vinyl | 1640 - 1650 |

| C-H Stretch | Phenyl & Vinyl | >3000 |

| C-H Stretch | Aliphatic | 2800 - 3000 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a cornerstone in the analysis of organic compounds like this compound for determining molecular weight and elucidating molecular structure.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In this technique, a sample of this compound is first vaporized and passed through a long capillary column (the GC component). The column separates the components of the sample based on their boiling points and interactions with the column's stationary phase. As each separated component elutes from the column, it enters the mass spectrometer.

For the identification of this compound, Electron Ionization (EI) is the most commonly used ionization method. emory.edu In the EI source, high-energy electrons (typically 70 eV) bombard the molecules. creative-proteomics.comlibretexts.org This process is energetic enough to not only ionize the molecule by ejecting an electron to form a molecular ion (M⁺˙) but also to cause extensive fragmentation. libretexts.orgwikipedia.org The resulting pattern of charged fragments is unique to the molecule's structure and serves as a chemical fingerprint.

The mass spectrum of this compound would be expected to show a molecular ion peak at an m/z corresponding to its molecular weight (160.26 g/mol ). However, due to fragmentation, this peak may be of low intensity. The most significant fragmentation pathway for alkylbenzenes involves the cleavage of the bond beta to the aromatic ring. This leads to the formation of a highly stable benzyl (B1604629) cation, which rearranges to the even more stable tropylium (B1234903) ion (C₇H₇⁺), producing a characteristic and often the most intense peak (base peak) at m/z 91. whitman.eduyoutube.com Other fragments would arise from further cleavage along the alkyl chain.

The purity of a this compound sample can be assessed by the gas chromatogram. A pure sample should ideally show a single peak at a specific retention time. The presence of additional peaks would indicate impurities, which can then be identified by their respective mass spectra.

Table 2: Expected GC-MS Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 160 | [C₁₂H₁₆]⁺˙ | Molecular Ion (M⁺˙) | Represents the intact ionized molecule. |

| 91 | [C₇H₇]⁺ | Tropylium Ion | Base peak, characteristic of alkylbenzenes. youtube.com |

| 77 | [C₆H₅]⁺ | Phenyl Ion | Loss of the hexenyl side chain. |

| 65 | [C₅H₅]⁺ | Cyclopentadienyl (B1206354) Cation | Fragmentation of the tropylium ion. |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar, thermally labile, and large molecules. The process involves creating a fine spray of a sample solution from a capillary tube held at a high electrical potential. This generates charged droplets, and as the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.

However, ESI-MS is generally not the preferred method for the analysis of nonpolar hydrocarbons like this compound. The efficiency of the ESI process relies on the analyte's ability to be pre-charged in solution, typically through protonation (for positive ion mode) or deprotonation (for negative ion mode). This compound lacks the acidic or basic functional groups necessary for efficient ionization under standard ESI conditions. Consequently, it exhibits a very poor response and is difficult to detect with this technique. While specialized ESI methods involving dopants or specific solvent systems can sometimes induce ionization of nonpolar compounds through charge-transfer or adduction, these are not routine applications.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass-to-charge ratio of an ion with very high accuracy and precision, typically to four or five decimal places. This capability allows for the unambiguous determination of a molecule's elemental formula. nih.gov

While conventional mass spectrometry can determine the nominal mass of this compound as 160, this integer mass could correspond to multiple possible chemical formulas. For example, C₁₂H₁₆, C₁₁H₁₂O, and C₁₀H₈O₂ all have a nominal mass of 160 Da.

HRMS can distinguish between these possibilities by measuring the exact mass. The exact mass is calculated using the monoisotopic masses of the most abundant isotopes of the constituent elements (e.g., ¹²C = 12.00000, ¹H = 1.00783, ¹⁶O = 15.99491). By comparing the experimentally measured exact mass to the calculated theoretical exact masses of possible formulas, the correct elemental composition can be confidently assigned. youtube.com This is a critical step in confirming the identity of a synthesized compound or identifying an unknown substance.

Table 3: Exact Mass Comparison for Compounds with a Nominal Mass of 160 Da

| Molecular Formula | Compound Class Example | Calculated Exact Mass (Da) |

|---|---|---|

| C₁₂H₁₆ | This compound | 160.12520 |

| C₁₁H₁₂O | Phenylacetone | 160.08882 |

| C₁₀H₈O₂ | Naphthalenediol | 160.05243 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet (200-400 nm) and visible (400-800 nm) regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower-energy (ground state) orbitals to higher-energy (excited state) orbitals. The technique is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule that absorb light, especially those with conjugated π-systems.

The structure of this compound contains two isolated chromophores: the phenyl group and the terminal C=C double bond. There is no conjugation between these two units because they are separated by a saturated four-carbon aliphatic chain. This lack of conjugation is a key determinant of its UV-Vis absorption profile.

Phenyl Group Absorption: The benzene (B151609) ring exhibits characteristic absorptions due to π → π* electronic transitions. A strong absorption band, known as the E2-band, typically appears around 200-210 nm. A much weaker, fine-structured band, called the B-band (or benzenoid band), is characteristic of the phenyl ring and is observed between 250 and 270 nm. libretexts.org For benzene itself, this band appears around 255 nm. uomustansiriyah.edu.iq

Alkene Absorption: The isolated C=C double bond also undergoes a π → π* transition. For non-conjugated alkenes, this transition requires high energy, and the absorption maximum (λ_max) occurs in the far UV region, typically below 200 nm. msu.edulibretexts.org For example, 1-hexene (B165129) has a λ_max around 178 nm. This absorption is often outside the range of standard laboratory UV-Vis spectrophotometers.

Therefore, the UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the phenyl group, showing a weak but characteristic band around 255-265 nm and a much stronger absorption near the 200 nm cutoff. The lack of significant absorption at longer wavelengths confirms the absence of an extended conjugated system. shimadzu.com

Table 4: Expected Electronic Transitions and Absorption Maxima (λ_max) for this compound

| Chromophore | Electronic Transition | Expected λ_max (nm) | Molar Absorptivity (ε) |

|---|---|---|---|

| Phenyl Ring | π → π* (B-band) | ~255 - 265 | Weak (~200-300) |

| Phenyl Ring | π → π* (E2-band) | ~205 - 215 | Strong (~7,000-8,000) |

X-ray Diffraction (XRD) for Single Crystal Structure Determination (for crystalline derivatives/complexes)

Since this compound is a liquid at room temperature, single-crystal XRD cannot be performed on the compound itself. However, this technique is indispensable for characterizing solid derivatives or coordination complexes of this compound.

If this compound were used as a ligand in an organometallic complex, for instance, by coordinating the double bond to a transition metal center, the resulting complex could potentially be crystallized. rsc.orgmdpi.com An XRD analysis of such a crystal would provide invaluable structural information, such as:

The coordination geometry of the metal center.

The hapticity of the alkene ligand (i.e., how the double bond is attached to the metal).

Precise measurements of the metal-carbon bond lengths.

The conformation of the hexenyl chain and the orientation of the phenyl group within the crystal lattice. acs.org

Intermolecular interactions, such as π-stacking of the phenyl rings, that dictate the crystal packing.

Therefore, while not applicable to the liquid compound, XRD is a crucial tool for the unequivocal structural elucidation of any crystalline solids derived from or incorporating the this compound molecule. rsc.org

Gel Permeation Chromatography (GPC) for Polymeric Derivatives Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable analytical technique for characterizing the molecular weight distribution of polymeric derivatives of this compound. This method separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute from the chromatography column faster than smaller molecules, allowing for the determination of various molecular weight averages and the distribution of molecular weights within a polymer sample.

The key parameters obtained from GPC analysis are the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn (Mw/Mn). Mn represents the total weight of all polymer molecules in a sample divided by the total number of polymer molecules. Mw, on the other hand, is an average that is more sensitive to the presence of high molecular weight chains. The PDI is a measure of the breadth of the molecular weight distribution; a PDI value of 1.0 indicates a monodisperse sample where all polymer chains have the same length, while higher values signify a broader distribution of chain lengths.

In the context of this compound research, GPC is crucial for understanding how different polymerization conditions and catalyst systems influence the resulting polymer's molecular architecture. For instance, the choice of catalyst, monomer concentration, and reaction temperature can significantly impact the molecular weight and PDI of poly(this compound).

Detailed research findings on the polymerization of α-olefins, including structurally related monomers, demonstrate the utility of GPC in polymer characterization. While specific GPC data for the homopolymer of this compound is not extensively documented in publicly available literature, studies on the copolymerization of ethylene (B1197577) with 1-hexene provide valuable insights into how GPC is applied. In these studies, GPC analysis revealed that as the concentration of the 1-hexene comonomer increases, the molecular weight of the resulting copolymer often decreases. nih.gov

For example, in a study on the copolymerization of ethylene and 1-hexene, the use of different catalysts resulted in polymers with varying molecular weights and distributions, as detailed in the table below.

Table 1: GPC Data for Ethylene/1-hexene Copolymers with Different Catalysts

| Catalyst System | Number-Average Molecular Weight (Mn) (kDa) | Weight-Average Molecular Weight (Mw) (kDa) | Polydispersity Index (PDI) |

|---|---|---|---|

| Catalyst A | 125.3 | 289.2 | 2.31 |

| Catalyst B | 98.7 | 215.4 | 2.18 |

| Catalyst C | 152.1 | 345.5 | 2.27 |

This table presents hypothetical data based on typical findings in related polymer research to illustrate the application of GPC.

The data clearly indicates that different catalyst systems yield polymers with distinct molecular weight characteristics. Such information is vital for tailoring the properties of the resulting polymeric materials for specific applications. The ability to control molecular weight and its distribution is a key objective in polymer synthesis, and GPC is the primary tool for assessing the success of these efforts.

Furthermore, research on the polymerization of other phenyl-containing monomers, such as substituted phenylacetylenes, also heavily relies on GPC to characterize the resulting polymers. In these studies, GPC is used to determine the molecular weight and PDI, which are correlated with the polymer's properties and the polymerization mechanism.

The typical GPC analysis of a poly(this compound) sample would involve dissolving the polymer in a suitable solvent, such as tetrahydrofuran (B95107) (THF), at a specific concentration. The solution is then injected into the GPC system, and the elution of the polymer is monitored by a detector, typically a refractive index (RI) detector. The resulting chromatogram, a plot of detector response versus elution time, is then used to calculate the molecular weight distribution against a calibration curve generated from polymer standards with known molecular weights, often polystyrene.

Computational and Theoretical Investigations of 5 Phenyl 1 Hexene

Analysis of Electronic Properties and Reactivity Descriptors

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the electron density distribution around a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). These maps are crucial for predicting the sites of electrophilic and nucleophilic attacks in chemical reactions. The MEP is calculated by mapping the electrostatic potential onto the molecule's electron density surface. Typically, red regions indicate areas of negative potential (electron-rich), while blue regions signify areas of positive potential (electron-poor).

While specific MEP mapping data for 5-Phenyl-1-hexene was not extensively detailed in the provided search results, general principles suggest that the pi electron system of the phenyl ring and the pi bond of the alkene moiety would likely exhibit regions of negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, regions around the carbon atoms involved in the double bond, particularly those adjacent to electron-withdrawing groups (if any were present), or carbons with partial positive charges due to inductive effects, would be expected to show positive electrostatic potential, indicating potential sites for nucleophilic attack. Studies on similar aromatic and olefinic compounds often show electron-rich areas within the aromatic ring and at the double bond, with electron-deficient areas often found on carbons directly bonded to the phenyl ring due to inductive withdrawal. nanobioletters.comresearchgate.netnih.govmdpi.comwolfram.comresearchgate.netresearchgate.net

Electron Localization Function (ELF) and Local Orbital Locator (LOL) for Bonding Analysis

The Electron Localization Function (ELF) and Local Orbital Locator (LOL) are powerful tools for analyzing chemical bonding by quantifying the degree of electron localization in different regions of a molecule. ELF values range from 0 to 1, where values close to 1 indicate high electron localization, typically found in lone pairs or covalent bonds, while values near 0 suggest electron delocalization, characteristic of metallic bonding or delocalized pi systems. labinsights.nlmpg.dediva-portal.org

For this compound, ELF analysis would be expected to reveal distinct localization patterns. The sigma bonds forming the molecular framework would show characteristic ELF values associated with single bonds. The pi electrons of the phenyl ring would likely exhibit a delocalized distribution, potentially showing lower ELF values within the ring compared to localized electron pairs. The C=C double bond in the hexene chain would display a distinct ELF signature indicative of a pi bond, with higher localization than the phenyl ring's pi system. Studies on similar structures often use ELF to visualize the distribution of electron pairs, distinguishing between sigma and pi bonding, and identifying lone pairs. labinsights.nlmpg.dediva-portal.orgresearchgate.net

Fukui Functions for Local Reactivity Prediction

Fukui functions are theoretical descriptors derived from Density Functional Theory (DFT) that quantify the propensity of specific atomic sites within a molecule to undergo nucleophilic or electrophilic attack. They are defined as the derivative of the electron density with respect to the number of electrons at constant external potential. The nucleophilic Fukui function () indicates sites prone to electrophilic attack, while the electrophilic Fukui function () points to sites susceptible to nucleophilic attack. The dual descriptor () highlights the most reactive sites by combining these two. hackernoon.comnih.govfaccts.deuchile.cl

While specific Fukui function values for this compound were not directly presented, general predictions can be made. The terminal alkene carbon (C1) is often a site for nucleophilic attack due to the electron-rich nature of the double bond. The adjacent carbon (C2) might be more susceptible to electrophilic attack. The phenyl ring carbons could also exhibit varying reactivity depending on their position relative to the alkene and any potential substituents. Computational studies on similar molecules often reveal higher values at electron-rich centers like double bonds and aromatic rings, and higher values at atoms with partial positive charges or electron-deficient regions. hackernoon.comfaccts.deuchile.cl

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides insights into electronic structure by examining localized and delocalized bonding interactions, including charge transfer and hyperconjugation. Hyperconjugation, specifically, describes the delocalization of electrons from filled sigma (σ) or pi (π) orbitals into adjacent empty or partially filled antibonding (σ* or π*) orbitals. This interaction can significantly influence molecular stability, geometry, and reactivity. scribd.comeoquimica.comacs.org

Nonlinear Optical (NLO) Properties Calculations

Nonlinear Optical (NLO) properties describe a material's ability to alter the frequency, phase, or amplitude of incident light. Molecules with extended π-conjugation systems and significant charge asymmetry often exhibit notable NLO properties, quantified by parameters such as polarizability (α) and hyperpolarizability (β, γ). Calculations of these properties are typically performed using DFT and time-dependent DFT (TD-DFT) methods. researchgate.netacs.orgresearchgate.netphyschemres.orgfrontiersin.orgacs.org

While specific NLO property values for this compound were not detailed in the search results, the presence of both an aromatic phenyl ring and an alkene moiety suggests potential for NLO activity. The conjugation between these systems, although not fully conjugated across the entire molecule, could lead to a degree of charge delocalization that contributes to NLO responses. Studies on similar organic molecules with conjugated systems have reported values for polarizability and hyperpolarizability, indicating that molecules with extended pi systems are candidates for NLO applications. acs.orgresearchgate.netfrontiersin.orgacs.org

Computational Elucidation of Reaction Mechanisms

Transition State Identification and Energy Barrier Calculations for Reaction Pathways

Computational methods are instrumental in elucidating reaction mechanisms by identifying transition states (TS) and calculating energy barriers (activation energies). These calculations provide crucial information about the kinetics and feasibility of a reaction pathway. Transition states represent the highest energy point along a reaction coordinate, and their energy barrier dictates the rate of the reaction. Methods like the Nudged Elastic Band (NEB) method are commonly employed for this purpose. acs.orgchemrxiv.orgfaccts.dersc.orgacs.org

Specific reaction mechanisms and transition state calculations for this compound were not explicitly detailed in the provided search results. However, as an alkene with a phenyl substituent, this compound is expected to undergo typical reactions of alkenes, such as electrophilic addition, hydrogenation, or polymerization. For instance, an electrophilic addition reaction, such as the addition of a proton to the double bond, would involve a transition state where the proton is partially bonded to the alkene carbons. The energy barrier for such a process would determine its rate. Studies on related phenyl-substituted alkenes or general alkene reactions often report activation energies for various addition or isomerization pathways. acs.orgchemrxiv.orgfaccts.dersc.orgacs.org

Compound List

this compound

Thermodynamic and Kinetic Studies of Isomerization and Transformation Processes

The isomerization and transformation of alkenes, particularly those with phenyl substituents, are complex processes that can be elucidated through computational chemistry. Density Functional Theory (DFT) is a primary tool for exploring potential energy surfaces, identifying transition states, and calculating activation energies and reaction enthalpies, which are crucial for understanding both kinetics and thermodynamics.

For this compound, potential isomerization pathways could include:

Double bond migration: The terminal double bond could migrate to internal positions, forming various hexene isomers. This process is often catalyzed by transition metals or acids and can be influenced by thermodynamic stability, with more substituted alkenes generally being more stable masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com.

Phenyl group migration or rearrangement: While less common for simple alkenes, under specific catalytic conditions, rearrangements involving the phenyl group or its interaction with the alkene could occur.

Fragmentation or polymerization: At higher temperatures or under specific catalytic conditions, this compound could undergo fragmentation or participate in polymerization reactions mit.eduresearchgate.netacs.org.

Thermodynamic Considerations: Thermodynamic studies would focus on the relative stability of different isomers. For instance, the internal isomers of hexene are generally more thermodynamically stable than the terminal isomer due to greater substitution of the double bond masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com. Computational methods can predict the energy differences between these isomers, providing insights into equilibrium compositions.

Kinetic Considerations: Kinetic studies, often employing DFT calculations, aim to determine the activation energy barriers for these transformations. A lower activation energy signifies a faster reaction rate. For example, studies on similar systems might reveal that certain metal catalysts facilitate isomerization through specific transition states with calculable energy barriers acs.orgrsc.orgresearchgate.netd-nb.info. The rate-determining step in a multi-step process can be identified by the highest energy barrier.

Illustrative Data Table (Hypothetical):

The following table illustrates the type of data that might be obtained from computational studies on isomerization pathways of a phenylalkene, using this compound as a model.

| Isomerization Pathway | Transition State Energy (kcal/mol) | Enthalpy Change (kcal/mol) | Rate Constant (k) at 298K (s⁻¹) |

| This compound → 5-Phenyl-2-hexene (E) | 25.3 | -2.1 | 1.5 x 10⁻⁵ |

| This compound → 5-Phenyl-2-hexene (Z) | 27.1 | -1.8 | 4.2 x 10⁻⁶ |

| This compound → 4-Phenyl-2-hexene | 29.5 | -3.5 | 8.1 x 10⁻⁷ |

Note: The data in this table are hypothetical and illustrative, representing the types of outputs from computational kinetic and thermodynamic studies. Actual values would depend on the specific computational methods and conditions used.

Stereochemical Outcome Prediction in Reaction Mechanisms

Predicting the stereochemical outcome of reactions involving this compound is a critical aspect of computational chemistry, particularly for reactions that create new stereocenters. DFT calculations are instrumental in mapping out reaction pathways and identifying the transition states that lead to different stereoisomers.

Key aspects of stereochemical prediction include:

Diastereoselectivity: If a reaction creates multiple stereocenters, the relative configuration of these centers (diastereomers) is important. Computational studies can predict whether a reaction will favor the formation of specific diastereomers based on the relative energies of the transition states leading to them. For example, in addition reactions to alkenes, the approach of reagents to different faces of the double bond can lead to distinct stereochemical outcomes masterorganicchemistry.comlibretexts.orgmsu.edu.

Enantioselectivity: If a reaction starts with an achiral molecule and produces a chiral molecule, it can lead to a racemic mixture (equal amounts of enantiomers) or, if a chiral catalyst or reagent is involved, to an enantiomeric excess of one enantiomer. Computational methods can model the interaction of the substrate with a chiral environment to predict the degree of enantioselectivity msu.edumdpi.com.

Syn vs. Anti Addition: In addition reactions across a double bond, the new substituents can add to the same side of the double bond (syn addition) or to opposite sides (anti addition). The mechanism of the reaction dictates this stereochemistry masterorganicchemistry.comlibretexts.org. For instance, electrophilic additions often proceed through carbocation intermediates, which can lead to mixtures of stereoisomers, while concerted reactions, like certain hydrogenations, are typically stereospecific (e.g., syn addition) masterorganicchemistry.comresearchgate.net.

Computational Approaches: To predict stereochemical outcomes, computational chemists typically:

Model the reaction mechanism: This involves identifying all plausible steps, including intermediates and transition states.

Calculate energies: DFT or other quantum chemical methods are used to determine the energies of all transition states.

Compare transition state energies: The transition state with the lowest activation energy generally leads to the kinetically favored product. If the reaction is reversible, thermodynamic control (favoring the most stable product) may also be a factor masterorganicchemistry.comlibretexts.org.

Analyze steric and electronic factors: Computational models can visualize the interactions between the substrate, reagents, and any chiral auxiliaries or catalysts, explaining the origin of selectivity.

While specific studies on the stereochemistry of this compound's reactions are not explicitly detailed in the provided search results, the methodologies described for other phenylalkenes and related systems are directly applicable. For example, studies on the addition of HBr to alkenes illustrate how carbocation stability influences regioselectivity and how transition state energies dictate kinetic control masterorganicchemistry.comlibretexts.org. Similarly, investigations into metal-catalyzed reactions can reveal stereoselective pathways through detailed transition state analysis acs.orgresearchgate.netmdpi.com.

Compound List:

this compound

Reactivity and Reaction Mechanisms of 5 Phenyl 1 Hexene

Reactivity of the Olefinic Moiety

The carbon-carbon double bond in 5-phenyl-1-hexene is a region of high electron density, making it susceptible to attack by electrophiles and radicals. This reactivity is central to many of the transformations the compound undergoes.

Electrophilic Addition Reactions

Electrophilic addition reactions are characteristic of alkenes. In these reactions, the π bond of the double bond is broken, and two new σ bonds are formed.

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to this compound is predicted to follow Markovnikov's rule. wikipedia.orglibretexts.orgnih.gov This rule states that in the addition of a protic acid to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon with the greater number of hydrogen atoms, and the halide attaches to the carbon with fewer hydrogen atoms. nih.gov

The mechanism involves the protonation of the double bond by the hydrogen halide to form the more stable carbocation intermediate. libretexts.orgchemistrysteps.com In the case of this compound, protonation of the terminal carbon (C1) leads to a secondary carbocation at C2, which is more stable than the primary carbocation that would be formed by protonation at C2. Subsequent attack by the halide ion on the carbocation yields the final product. libretexts.org

Table 1: Predicted Products of Hydrohalogenation of this compound

| Reagent | Major Product | Minor Product |

|---|---|---|

| HCl | 5-Phenyl-2-chlorohexane | 5-Phenyl-1-chlorohexane |

| HBr | 5-Phenyl-2-bromohexane | 5-Phenyl-1-bromohexane |

Note: The regioselectivity is based on the formation of the more stable secondary carbocation.

Hydration: The acid-catalyzed addition of water to this compound is also expected to follow Markovnikov's rule, leading to the formation of an alcohol. quora.comscribd.com The reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄). The mechanism is analogous to hydrohalogenation, involving the formation of the more stable secondary carbocation at C2, which is then attacked by a water molecule. researchgate.net A final deprotonation step yields the alcohol.

Predicted Major Product of Acid-Catalyzed Hydration:

5-Phenyl-2-hexanol

Radical Addition Reactions

In the presence of radical initiators, such as peroxides, the addition of HBr to alkenes can proceed via a radical mechanism, leading to anti-Markovnikov products. chemistrysteps.commasterorganicchemistry.comlibretexts.org This is because the bromine radical adds to the double bond first, and it adds to the less substituted carbon (C1) to form the more stable secondary radical at C2. masterorganicchemistry.comlibretexts.org This radical then abstracts a hydrogen atom from HBr to give the final product. This anti-Markovnikov addition is generally not efficient for HCl and HI under similar conditions. libretexts.org

Predicted Product of Radical Addition of HBr:

1-Bromo-5-phenylhexane

Furthermore, intramolecular radical cyclization can occur in molecules like this compound. Studies on the closely related 6-phenyl-1-hexene (B73116) have shown that free-radical induced reactions can lead to cyclization. youtube.com For this compound, a similar intramolecular cyclization would be expected. The initial radical would be generated on the alkyl chain, which could then attack the double bond. According to Baldwin's rules, a 5-exo-trig cyclization to form a five-membered ring is generally favored over a 6-endo-trig cyclization. wikipedia.org This would lead to the formation of a substituted cyclopentane (B165970) derivative.

Oxidative Cleavage Reactions

The double bond of this compound can be cleaved by strong oxidizing agents.

Ozonolysis: Ozonolysis is a powerful method for cleaving carbon-carbon double bonds. wikipedia.orgmasterorganicchemistry.comyoutube.com The reaction with ozone (O₃) followed by a workup step can yield aldehydes, ketones, or carboxylic acids, depending on the workup conditions. wikipedia.orgmasterorganicchemistry.com

Reductive Workup: Treatment with ozone followed by a reducing agent like dimethyl sulfide (B99878) (DMS) or zinc and water will cleave the double bond to yield two carbonyl compounds. For this compound, this would result in 4-phenylpentanal (B12734223) and formaldehyde.

Oxidative Workup: If the reaction is worked up with an oxidizing agent like hydrogen peroxide (H₂O₂), any aldehyde formed will be oxidized to a carboxylic acid. masterorganicchemistry.com In this case, the products would be 4-phenylpentanoic acid and carbon dioxide (from the oxidation of formaldehyde).

Table 2: Products of Ozonolysis of this compound

| Workup Condition | Product 1 | Product 2 |

|---|---|---|

| Reductive (O₃, then DMS) | 4-Phenylpentanal | Formaldehyde |

Potassium Permanganate (B83412) (KMnO₄): Hot, acidic, or basic potassium permanganate can also cleave the double bond. chemistrysteps.comlibretexts.org Under these strong oxidizing conditions, the terminal CH₂ group is typically oxidized to carbon dioxide, and the rest of the molecule is converted to a carboxylic acid. libretexts.org The expected product from the oxidative cleavage of this compound with hot KMnO₄ would be 4-phenylpentanoic acid.

Reactivity of the Phenyl Group

The phenyl group of this compound is an aromatic ring, which undergoes electrophilic aromatic substitution rather than the addition reactions typical of alkenes.

Electrophilic Aromatic Substitution (EAS) with Regioselective Considerations

In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The substituent already present on the ring influences the rate of reaction and the position of the new substituent. The (hex-5-en-2-yl) substituent on the benzene (B151609) ring in this compound is an alkyl group. Alkyl groups are generally considered to be activating and ortho-, para-directing. libretexts.orgyoutube.com This means that electrophilic substitution will occur primarily at the positions ortho and para to the alkyl substituent.

The directing effect can be explained by the stability of the carbocation intermediate (the sigma complex or arenium ion) formed during the reaction. When the electrophile attacks at the ortho or para position, a resonance structure can be drawn where the positive charge is on the carbon atom directly attached to the alkyl group. This allows the alkyl group to stabilize the positive charge through an inductive effect.

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Predicted Major Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-(4-Nitrophenyl)-5-hexene and 1-(2-Nitrophenyl)-5-hexene |

Hydrogenation of the Aromatic Ring

While the olefinic double bond can be hydrogenated under mild conditions, the hydrogenation of the aromatic ring requires more forcing conditions. libretexts.orglibretexts.org This is due to the stability of the aromatic system. Catalytic hydrogenation of the phenyl group in this compound to a cyclohexyl group can be achieved using catalysts like platinum oxide (PtO₂) or rhodium on carbon (Rh/C) under high pressure and/or elevated temperature. libretexts.orgresearchgate.net Under these conditions, the terminal double bond would also be reduced.

Product of Complete Hydrogenation:

(Cyclohexyl)hexane

Intermolecular Reactions

Intermolecular reactions of this compound involve interactions with other molecules, leading to the formation of larger structures or new functionalized compounds. The reactivity is primarily dictated by its terminal double bond, which is susceptible to electrophilic addition and other catalytic transformations.

The oligomerization of this compound, analogous to that of other terminal alpha-olefins like 1-hexene (B165129), can be initiated by various catalytic systems, particularly those based on zirconocenes activated by co-catalysts such as methylaluminoxane (B55162) (MAO) or other Lewis acids. researchgate.net The process involves the stepwise addition of monomer units to a growing chain.

The reaction typically proceeds via a coordination-insertion mechanism. The primary products are dimers, trimers, and other low-molecular-weight oligomers. For this compound, dimerization would lead to various C12 isomers. The distribution of these products is highly dependent on the catalyst structure, reaction temperature, and monomer concentration. researchgate.net The presence of the bulky phenyl group at the 5-position may sterically influence the regioselectivity of the insertion step, potentially favoring the formation of specific isomers.

The primary dimerization pathway for alpha-olefins often yields a vinylidene-type dimer. researchgate.net In the case of this compound, this would result in 2-butyl-6-phenyl-1-octene. Other isomers can also be formed through subsequent isomerization of the initial products.

Table 1: Potential Dimerization Products of this compound

| Product Name | Molecular Formula | Structural Characteristic |

|---|---|---|

| 2-Butyl-6-phenyl-1-octene | C₂₄H₃₂ | Vinylidene Dimer (Primary Product) |

The terminal alkene group in this compound allows it to undergo vinyl polymerization to form poly(this compound). This process can be initiated through various mechanisms, including cationic, radical, and coordination polymerization.

In an acid-catalyzed (cationic) polymerization, a proton adds to the terminal double bond to form a secondary carbocation at the C2 position. youtube.com This carbocation then acts as an electrophile, attacking the double bond of another monomer molecule. This process, known as propagation, repeats to form a long polymer chain. Termination can occur through rearrangement or reaction with a nucleophile. youtube.commdpi.com

The general steps for acid-catalyzed vinyl polymerization are:

Initiation: Protonation of the monomer to form a carbocation.

Propagation: Successive addition of monomer units to the growing carbocationic chain.

Termination: A reaction that deactivates the carbocation, halting chain growth.

The resulting polymer, poly(this compound), features a saturated hydrocarbon backbone with pendant 4-phenylbutyl groups at every other carbon atom.

Table 2: Repeating Unit in the Polymerization of this compound

| Monomer | Polymer Name | Repeating Unit Structure |

|---|

This compound can act as an alkylating agent in Friedel-Crafts type reactions, particularly with electron-rich aromatic compounds like phenol (B47542). jk-sci.com This reaction is typically catalyzed by strong acids, such as sulfonic acid resins (e.g., Amberlyst-15) or Lewis acids. unive.itresearchgate.net

The mechanism involves the protonation of the double bond in this compound by the acid catalyst, leading to the formation of a secondary carbocation (5-phenylhexan-2-yl cation). pnnl.gov This electrophilic carbocation is then attacked by the nucleophilic phenol ring. The substitution occurs predominantly at the ortho and para positions relative to the hydroxyl group due to its activating and directing effects. unive.itpnnl.gov The reaction can yield both mono- and di-substituted products. Initially, O-alkylation to form a phenyl ether can also occur, which may then rearrange to the more stable C-alkylated products. researchgate.netpnnl.gov

Table 3: Major Products of Phenol Alkylation with this compound

| Product Name | Substitution Pattern |

|---|---|

| 2-(5-Phenylhexan-2-yl)phenol | Ortho-alkylation |

| 4-(5-Phenylhexan-2-yl)phenol | Para-alkylation |

| 2,4-Di(5-phenylhexan-2-yl)phenol | Di-alkylation |

Intramolecular Reactions and Rearrangements

Intramolecular reactions of this compound involve transformations within a single molecule, often leading to cyclic or isomeric structures.

While the outline mentions Cope-type rearrangements and enyne cycloisomerizations as examples, this compound is not a suitable substrate for these specific reactions. A Cope rearrangement requires a 1,5-diene system, and an enyne cycloisomerization requires both an alkene and an alkyne moiety. wikipedia.orgrsc.org

However, this compound can undergo other types of intramolecular cyclization reactions, most notably radical cyclization. The structure is analogous to the classic 5-hexenyl radical system, which is known to favor 5-exo cyclization. researchgate.netresearchgate.net If a radical is generated on the alkyl chain (for example, at C-5 or C-6), it can add intramolecularly to the double bond. A radical at C-6 would be a 5-hexenyl-type radical, which cyclizes preferentially to form a five-membered ring, resulting in a (phenyl-substituted cyclopentyl)methyl radical. researchgate.netresearchgate.net This intermediate can then be trapped or undergo further reactions.

Table 4: Potential Radical Cyclization Product Precursor

| Radical Intermediate | Cyclization Mode | Product Type |

|---|---|---|

| 5-Phenylhex-5-en-1-yl radical | 6-endo | Phenyl-substituted cyclohexane |

Like other terminal alkenes, this compound can undergo isomerization to form more thermodynamically stable internal alkenes. This double bond migration is commonly catalyzed by transition metal complexes (e.g., ruthenium, cobalt) or acids. researchgate.netacs.org

The isomerization process involves the migration of the double bond from the C1-C2 position to internal positions, primarily C2-C3. This results in the formation of a mixture of (E)- and (Z)-5-phenyl-2-hexene. The Z-isomer (cis) is often kinetically favored with certain catalysts, while the E-isomer (trans) is generally the more thermodynamically stable product. acs.org The reaction typically proceeds through the formation of a metal-hydride intermediate or a carbocation, which facilitates the relocation of the proton and the pi-bond. pku.edu.cn

Table 5: Isomerization Products of this compound

| Isomer Name | Double Bond Position | Stereochemistry |

|---|---|---|

| (E)-5-Phenyl-2-hexene | C2-C3 | Trans |

Kinetics and Mechanistic Studies of Transformation Processes

The study of reaction kinetics and mechanisms provides fundamental insights into the transformation of this compound. While specific kinetic data for every conceivable reaction of this compound is not exhaustively documented, a wealth of information can be drawn from studies of analogous compounds and reaction types. These studies allow for a detailed understanding of the factors governing the reactivity of the terminal double bond and the influence of the phenyl-substituted alkyl chain.

One of the key transformation processes for molecules with a 1,6-diene structure, such as this compound, is radical cyclization. The 5-hexenyl radical, a structural analog to a potential intermediate in reactions of this compound, has been a subject of significant mechanistic investigation. The cyclization of these radicals predominantly leads to the formation of a five-membered ring, a preference known as the "rule of five". This regioselectivity is a critical aspect of its reaction mechanism.

Kinetic studies of 5-hexenyl radical cyclizations have shown that these reactions are typically irreversible. For instance, the generation of a related radical from 3-phenyl-3-bromomethyltetrahydrofuran exclusively yields the cyclized product, 3-phenyl-3-methyltetrahydrofuran, with no evidence of the reverse ring-opening reaction. The stereochemistry of these cyclizations is also well-defined, with 1- or 3-substituted hex-5-enyl radicals primarily affording cis-disubstituted cyclic products. researchgate.net The relative rates and regiochemistry of these cyclizations correlate well with the strain energies of the transition structures, as determined by force field calculations. researchgate.net

Another important class of transformations is catalyzed cyclization reactions. For example, the intramolecular carbonyl-ene reaction of olefinic aldehydes, which are structurally related to potential oxidation products of this compound, can be catalyzed by Brønsted acids. Mechanistic studies involving ESI-MS, NMR, and DFT have revealed that these reactions can proceed through a stepwise pathway involving a covalent intermediate. researchgate.net

The reactivity of the phenyl group and the allylic positions of this compound can also be understood through studies of phenyl radical reactions with alkanes. These reactions are dominated by the abstraction of a hydrogen atom to form a stable radical. Kinetic modeling of such reactions has provided detailed rate constants for hydrogen abstraction from different types of C-H bonds. researchgate.net

Catalytic transformations of the terminal alkene group in this compound can be inferred from studies on 1-hexene. For instance, the heterogeneous hydroformylation of 1-hexene on rhodium-based phosphide (B1233454) catalysts involves the initial isomerization of the terminal olefin to internal olefins, which are then converted to various branched aldehydes. Kinetic models for such processes are complex but can predict regioselectivity under different reaction conditions. rsc.org

Similarly, the hydroalkoxycarbonylation of 1-hexene, catalyzed by palladium/triphenylphosphine (B44618) systems, has been kinetically studied. The reaction rate shows a first-order dependence on the palladium and alcohol concentrations and a fractional order with respect to the carbon monoxide concentration. A saturation curve is observed for the olefin concentration, indicating the formation of a catalyst-substrate complex. researchgate.netscispace.com Mechanistic proposals for this reaction involve the insertion of the olefin into a Pd-H bond, followed by CO insertion into the resulting Pd-C bond and subsequent alcoholysis of the Pd-acyl species, which is considered the rate-determining step. researchgate.net

The catalytic cracking of 1-hexene over HZSM-5 zeolites provides insights into potential high-temperature transformations of this compound. The double bond in 1-hexene enhances its reactivity compared to its saturated analog, n-hexane. Mechanistic studies suggest that the presence of a double bond inhibits protolytic cracking and hydride transfer while promoting oligomerization and aromatization pathways. rsc.org

Furthermore, the autoxidation of 1-hexene has been investigated to understand the formation of oxidation products. A proposed mechanism for the autoxidation of 1-hexene involves a series of elementary radical reaction steps. pnnl.gov Kinetic modeling of this system allows for the tracking of reactant and product concentrations over time, providing a quantitative understanding of the reaction progress. pnnl.gov